molecular formula C15H15ClN2O2 B2443684 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 946361-93-9

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2443684
CAS RN: 946361-93-9
M. Wt: 290.75
InChI Key: FLXWAEITDYXJCV-UHFFFAOYSA-N
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Description

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, also known as CX-516, is a nootropic compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are responsible for fast excitatory neurotransmission in the brain. CX-516 has been shown to enhance cognitive function, memory, and learning ability in various preclinical and clinical studies.

Scientific Research Applications

Synthesis and Structural Analysis

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone and its derivatives have been extensively studied for their synthesis methods and structural analysis. The study by Lokeshwari and Kumar (2017) focuses on the synthesis of isoxazoles, including derivatives of 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, using 1,3-dipolar cycloaddition reactions and their subsequent screening for antioxidant and antimicrobial activities (Lokeshwari & Kumar, 2017). Similarly, the work by Nural et al. (2018) involves the synthesis of polysubstituted derivatives and their antimicrobial activity assessment (Nural et al., 2018). These studies contribute to the understanding of the chemical properties and potential applications of this compound in various fields.

Molecular Docking and Activity Studies

The research by ShanaParveen et al. (2016) provides insights into the molecular structure, vibrational spectra, and HOMO-LUMO analysis of similar compounds. It also explores their potential as inhibitors through molecular docking studies, indicating possible applications in drug design and molecular biology (ShanaParveen et al., 2016). This is further supported by the work of Sivakumar et al. (2021), which combines experimental and theoretical vibrational studies, molecular docking, and antimicrobial activity assessments, suggesting a wide range of applications in medicinal chemistry and materials science (Sivakumar et al., 2021).

Synthetic Methods and Biological Activities

The works by Ravula et al. (2016) and Govindhan et al. (2017) discuss the microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives, highlighting the compound's potential in the development of anti-inflammatory and antibacterial agents (Ravula et al., 2016); (Govindhan et al., 2017). These studies are vital for understanding the synthetic pathways and potential pharmacological uses of the compound.

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-5-3-11(4-6-12)14-9-13(17-20-14)10-15(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXWAEITDYXJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

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